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Compound of Interest

Compound Name: Geosmin-d3

Cat. No.: B1141081 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,

and applications of Geosmin-d3, a deuterated isotopologue of the potent earthy-odor

compound, geosmin. This document is intended to serve as a valuable resource for

researchers in analytical chemistry, environmental science, and drug development who utilize

stable isotope-labeled compounds.

Molecular Structure and Properties
Geosmin-d3 is a bicyclic alcohol and a derivative of decalin, where three hydrogen atoms have

been replaced by deuterium atoms. This isotopic labeling is crucial for its primary application as

an internal standard in quantitative analysis.

Chemical Name: (4S,4aS,8aR)-4,8a-dimethyl(3,3,4-²H₃)octahydronaphthalen-4a(2H)-ol

Stereochemistry: The naturally occurring and most potent odorant is the (-)-geosmin

enantiomer, which possesses the (4S,4aS,8aR) configuration.[1] The synthesis of Geosmin-d3
is often enantioselective to produce this specific isomer for accurate quantification of the

natural compound.

Isotopic Labeling: The notation "(3,3,4-²H₃)" indicates that the three deuterium atoms are

located at the C3 and C4 positions of the octahydronaphthalene ring structure. This specific

placement is a result of the synthetic route used to introduce the deuterium atoms.
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Quantitative Molecular Data
The key physical and spectroscopic properties of Geosmin-d3 are summarized in the tables

below.

Property Value Source

Chemical Formula C₁₂H₁₉D₃O [2]

Molecular Weight 185.32 g/mol [2]

CAS Number 135441-88-2 [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a fundamental technique for the structural elucidation of organic

molecules. The following tables present the ¹H and ¹³C NMR chemical shifts for

(4S,4aS,8aR)-4,8a-dimethyl(3,3,4-²H₃)octahydronaphthalen-4a(2H)-ol, confirming the positions

of the deuterium labels.

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Assignment

1.85 ddd H-3α

1.74 dd H-4α

1.63-1.53 m H-3β, H-5α, H-6α, H-7, H-8α

1.44 m H-6β

1.42 m H-8β

1.09 m H-5β

1.07 m H-4β

1.05 s H-10

0.97 s H-9
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¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

75.6 C-8a

72.1 C-2

41.9 C-1

36.9 C-4a

35.1 C-5

33.7 C-4

30.5 C-3

30.2 C-8

20.7 C-7

20.4 C-10

20.2 C-6

9.8 C-9

Mass Spectrometry (MS) Data
In mass spectrometry, Geosmin-d3 is distinguished from unlabeled geosmin by its higher

molecular weight. The characteristic fragmentation patterns are essential for its use in Selected

Ion Monitoring (SIM) mode for quantitative analysis.

Compound Molecular Ion (m/z)
Key Fragment Ions
(m/z)

Source

Geosmin 182 112, 126 [3]

Geosmin-d3 185 114, 128 [3]

Experimental Protocols
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Enantioselective Synthesis of Geosmin-d3
The synthesis of (4S,4aS,8aR)‐4,8a‐dimethyl(3,3,4‐²H₃)octahydronaphthalen‐4a(2H)‐ol is a

multi-step process. A versatile synthetic strategy starts from the readily available (4aR)‐1,4a‐

dimethyl‐4,4a,5,6,7,8‐hexahydronaphthalen‐2(3H)‐one. The overall process can be

summarized in four main steps, with two of them often performed in a one-pot reaction.

A detailed protocol for a similar synthesis is described in the literature and involves the

following key transformations:

Starting Material Preparation: The synthesis begins with the preparation of the

dimethyloctalone precursor, which can be achieved from inexpensive racemic 2-

methylcyclohexanone.

Deuterium Labeling: Introduction of the three deuterium atoms at the C3 and C4 positions.

Stereoselective Reduction: A crucial step to establish the correct stereochemistry of the final

product.

Final Transformation and Purification: Conversion to the final geosmin-d3 molecule and

purification, typically using chromatographic techniques.

For a detailed, step-by-step methodology, researchers are directed to the primary literature on

the enantioselective synthesis of tri-deuterated (–)‐geosmin.

Quantitative Analysis of Geosmin in Water using
Geosmin-d3 and GC-MS
Geosmin-d3 is primarily used as an internal standard for the accurate quantification of

geosmin in various matrices, particularly in water samples where geosmin can cause off-flavor

issues. The following is a generalized protocol for this analysis using Gas Chromatography-

Mass Spectrometry (GC-MS).

1. Sample Preparation and Extraction:

Internal Standard Spiking: A known amount of Geosmin-d3 solution is added to the water

sample.
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Extraction: Geosmin and Geosmin-d3 are extracted from the water matrix. Common

techniques include:

Solid-Phase Microextraction (SPME): A coated fiber is exposed to the headspace above

the water sample or directly immersed in it. The analytes adsorb to the fiber, which is then

transferred to the GC inlet.

Purge-and-Trap (P&T): An inert gas is bubbled through the water sample, and the

volatilized analytes are trapped on a sorbent material. The trap is then heated to desorb

the analytes into the GC system.[2]

2. GC-MS Analysis:

Gas Chromatograph (GC):

Injector: The SPME fiber is desorbed, or the P&T trap is heated, introducing the analytes

into the GC. A splitless injection is often used for trace analysis.[2]

Column: A non-polar or semi-polar capillary column (e.g., DB-5MS) is used to separate

geosmin from other compounds in the sample.[2]

Oven Temperature Program: A temperature gradient is applied to the oven to ensure good

separation and peak shape. A typical program might start at a low temperature (e.g., 50°C)

and ramp up to a higher temperature (e.g., 280°C).[2]

Mass Spectrometer (MS):

Ionization: Electron Ionization (EI) is typically used.

Detection Mode: Selected Ion Monitoring (SIM) is employed for high sensitivity and

selectivity. The characteristic ions for geosmin (m/z 112, 126) and Geosmin-d3 (m/z 114,

128) are monitored.[2][3]

3. Data Analysis and Quantification:

Calibration Curve: A calibration curve is generated by analyzing a series of standards

containing known concentrations of geosmin and a constant concentration of Geosmin-d3.
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The ratio of the peak area of geosmin to the peak area of Geosmin-d3 is plotted against the

concentration of geosmin.

Quantification: The concentration of geosmin in the unknown sample is determined by

calculating the peak area ratio of geosmin to Geosmin-d3 and interpolating from the

calibration curve.

Visualizations
Experimental Workflow for Quantitative Analysis
The following diagram illustrates the logical flow of the quantitative analysis of geosmin using

Geosmin-d3 as an internal standard.
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Caption: Workflow for geosmin quantification using Geosmin-d3.
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This in-depth guide provides essential technical information on the molecular structure and

analytical applications of Geosmin-d3. The provided data and protocols are intended to

support researchers in their efforts to accurately quantify geosmin in various matrices,

contributing to advancements in environmental monitoring and food and beverage quality

control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. file.scirp.org [file.scirp.org]

2. scispec.co.th [scispec.co.th]

3. go-jsb.nl [go-jsb.nl]

To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure
of Geosmin-d3]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1141081#understanding-the-molecular-structure-of-
geosmin-d3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1141081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

